The production of recombinant B18R protein is typically achieved using mammalian cell lines, such as Chinese hamster ovary cells. This system allows for proper post-translational modifications, including glycosylation, which is essential for maintaining protein stability and functionality . The recombinant B18R can be expressed with a hexahistidine tag to facilitate purification processes.
The synthesis involves transfecting CHO cells with a plasmid containing the B18R gene. Following transfection, cells are cultured under specific conditions that promote protein expression. The B18R protein is then harvested from the culture medium and purified through affinity chromatography techniques that exploit the hexahistidine tag .
The molecular structure of B18R reveals that it consists of three immunoglobulin-like domains, which play a crucial role in its function as a decoy receptor for type I interferons. The molecular mass of B18R ranges from approximately 60 to 65 kilodaltons due to glycosylation effects . The high-affinity binding site for human interferon alpha has been characterized with a dissociation constant (KD) of about 174 picomolar, indicating strong interaction capabilities .
B18R functions primarily through its ability to bind type I interferons, effectively inhibiting their signaling pathways. When B18R binds to these cytokines, it prevents them from interacting with their respective receptors on both infected and uninfected cells. This mechanism not only protects cells from the antiviral state induced by type I interferons but also facilitates viral replication within infected cells .
The interaction between B18R and type I interferons can be described as a competitive inhibition where B18R acts as a decoy receptor. This interaction has significant implications in viral pathogenesis as it alters the host's immune response to favor viral survival.
The primary mechanism of action for B18R involves its role as a decoy receptor for type I interferons. Upon secretion into the extracellular environment, B18R binds to circulating interferons with high affinity. This binding prevents the activation of downstream signaling pathways that would typically lead to an antiviral state in neighboring cells. As a result, both infected and uninfected cells maintain their viability and allow for continued viral replication .
The physical properties of B18R include its solubility in aqueous solutions, which is critical for its function as a secreted protein. The recombinant form produced in Chinese hamster ovary cells exhibits enhanced stability due to glycosylation modifications that protect against denaturation under physiological conditions .
B18R has significant scientific applications due to its unique properties as an inhibitor of type I interferon signaling. It has been utilized in various research contexts including:
The B18R protein, encoded by the Western Reserve (WR) strain of vaccinia virus, is a 343-amino acid polypeptide with a predicted molecular mass of 38.4 kDa. Its primary structure includes three distinct immunoglobulin (Ig)-like domains, classified as two C2-type and one V-type domain, which collectively form the interferon (IFN)-binding interface [4] [8]. The N-terminus (residues 1–19) functions as a signal peptide, directing secretion via the endoplasmic reticulum [1] [2]. Key functional motifs include:
Table 1: Functional Motifs in B18R Primary Sequence
Motif Location | Amino Acid Sequence | Function | Conservation |
---|---|---|---|
N-terminal (20-24) | His-Ser-Tyr-Ala-Ile | Signal peptide cleavage | High in orthopoxviruses |
Ig Domain 1 (42-90) | Cluster of Arg/Lys residues | IFN-α/β binding | Variable (broad species specificity) |
GAG-binding (35-37) | Arg-Arg-Arg | Cell surface attachment | High in VACV, VARV, MPXV |
C-terminal (320-351) | Glu³⁵¹-Glu³⁵¹ (Wyeth: truncation) | IFN affinity modulation | Low in attenuated strains |
B18R adopts a compact tertiary structure stabilized by disulfide bonds within its Ig-like domains:
Table 2: Tertiary Structure Features of B18R and Homologs
Structural Feature | B18R (VACV WR) | B17R (VARV) | B16R (MPXV) |
---|---|---|---|
Domain Composition | 1V + 2C2 Ig domains | 1V + 2C2 Ig domains | 1V + 2C2 Ig domains |
Disulfide Bonds | 3 conserved | 3 conserved | 3 conserved |
IFN-α KD | 174 pM | 98 pM | 210 pM |
GAG-Binding Motifs | 3 clusters (Domains 1–2) | 3 clusters (Domains 1–2) | 2 clusters (Domain 1) |
B18R undergoes post-translational glycosylation critical for solubility and receptor function:
Table 3: Glycosylation and Functional Properties by Expression System
Parameter | Baculovirus/HEK293 | E. coli |
---|---|---|
Glycosylation Sites | Asn⁸⁵, Asn¹⁴⁵ (N-linked) | None |
Observed MW | 48–65 kDa | 38–40 kDa |
Specific Activity | ≥1.3 × 10⁶ Units/mg | ~4.2 × 10⁵ Units/mg |
Solubility | High (secreted) | Moderate (refolding-dependent) |
Endotoxin Levels | <0.01 ng/µg | Variable (high without purification) |
B18R orthologs exhibit sequence divergence that mirrors viral pathogenicity:
All compound names mentioned: B18R protein, vaccinia virus; IFN-α/β; glycosaminoglycans (GAGs); Ig-like domains.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7